2-chloromethyl-4-methyl-1H-imidazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

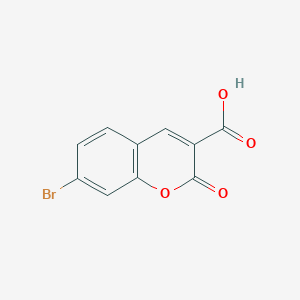

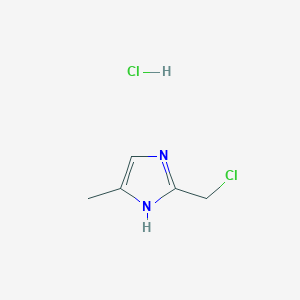

2-chloromethyl-4-methyl-1H-imidazole hydrochloride is a chemical compound with the molecular formula C5H7ClN2.ClH . It is a derivative of imidazole, a heterocyclic organic compound. Imidazoles are aromatic five-membered rings with two nitrogen atoms at positions 1 and 3, and three carbon atoms .

Molecular Structure Analysis

The molecular structure of 2-chloromethyl-4-methyl-1H-imidazole hydrochloride can be represented by the InChI code: 1S/C5H7ClN2.ClH/c1-4-3-7-5(2-6)8-4;/h3H,2H2,1H3,(H,7,8);1H . This indicates the presence of a chloromethyl group (-CH2Cl) and a methyl group (-CH3) on the imidazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloromethyl-4-methyl-1H-imidazole hydrochloride include a molecular weight of 167.04 . It is a solid at room temperature . For more detailed properties, it is recommended to refer to a product datasheet or contact a chemical supplier .Scientific Research Applications

Chemotherapy Enhancement

Research involving imidazole derivatives, such as in the study by Ikeda et al. (1996), explored enhancing antitumor effects in chemotherapy for malignant astrocytomas, suggesting potential applications of imidazole compounds in improving cancer treatment efficacy (Ikeda et al., 1996).

Gastric Function Testing

Imidazole compounds have been used in studies for stimulating gastric secretion, as shown by Nasio (1944), indicating applications in gastric function diagnostics (Nasio, 1944).

Antifungal and Antimycotic Treatments

Imidazole derivatives have been demonstrated to have potent antifungal and antimycotic activities, as seen in studies on sertaconazole for treating Pityriasis versicolor and cutaneous dermatophytosis, suggesting their use in developing treatments for fungal infections (Nasarre et al., 1992; Pedragosa et al., 1992).

Aromatase Inhibition in Breast Cancer

The research by Demers (2004) on Fadrozole and Letrozole, two imidazole derivatives, highlights their role in suppressing estrogen synthesis in metastatic breast cancer, pointing towards their potential in hormone-dependent cancer therapy (Demers, 2004).

Decongestant Formulations

Studies on xylometazoline, an imidazole derivative, for nasal decongestion show applications in formulating treatments for rhinitis and sinusitis, as explored by Castellano and Mautone (2002) (Castellano & Mautone, 2002).

Metabolic Disease Insights

Koh et al. (2018) identified imidazole propionate as a microbially produced metabolite that impairs insulin signaling, suggesting its involvement in the pathogenesis of type 2 diabetes and pointing towards the need for research on gut microbiota's impact on metabolic diseases (Koh et al., 2018).

Mechanism of Action

Target of Action

Imidazoles, the class of compounds to which it belongs, are known to interact with a variety of targets, depending on their specific substitutions .

Mode of Action

Imidazoles typically interact with their targets through the nitrogen atoms in their five-membered ring structure .

Biochemical Pathways

Imidazoles are versatile molecules that can participate in a wide range of biochemical reactions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-chloromethyl-4-methyl-1H-imidazole hydrochloride . .

Safety and Hazards

2-chloromethyl-4-methyl-1H-imidazole hydrochloride is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, STOT SE 3 . It can cause severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name |

2-(chloromethyl)-5-methyl-1H-imidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2.ClH/c1-4-3-7-5(2-6)8-4;/h3H,2H2,1H3,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJMJBCIUCBBEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2138115-73-6 |

Source

|

| Record name | 2-(chloromethyl)-4-methyl-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-b]pyridine, 5-ethynyl-, hydrochloride (1:1)](/img/structure/B2849537.png)

![2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B2849542.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methylbenzyl)oxalamide](/img/structure/B2849544.png)

![4-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2849550.png)

![N-butyl-N-ethyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2849551.png)

![2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2849552.png)

![4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]morpholine](/img/structure/B2849555.png)